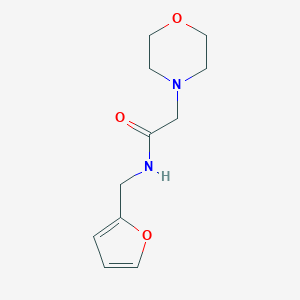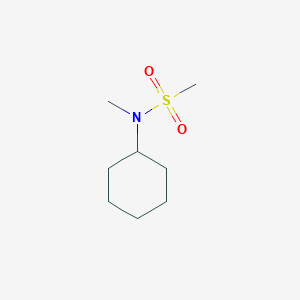
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FMA is a small molecule that belongs to the class of acetamides and has been shown to exhibit promising biological activity in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is not fully understood. However, studies have shown that this compound exerts its biological activity by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. This compound has also been shown to inhibit the STAT3 signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in preclinical studies. This compound has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines and chemokines, and reduce the expression of adhesion molecules. This compound has also been shown to exhibit antibacterial and antifungal activity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide is its potent biological activity, which makes it a potential candidate for the development of novel therapeutics. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research on N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide. One potential direction is the development of this compound-based therapeutics for the treatment of cancer and inflammatory diseases. Another potential direction is the exploration of the mechanism of action of this compound and its interaction with various signaling pathways. Additionally, the development of novel synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with improved biological activity and pharmacological properties.
Conclusion:
In conclusion, this compound is a promising compound with significant potential for the development of novel therapeutics. Its potent biological activity and relatively easy synthesis make it an attractive candidate for further research. The future directions for the research on this compound are numerous and offer exciting opportunities for the development of new treatments for various disease conditions.
Méthodes De Synthèse
The synthesis of N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide involves the condensation of furan-2-carbaldehyde with morpholin-4-ylacetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting intermediate is then treated with N-methylmorpholine to obtain the final product, this compound.
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-2-(morpholin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various disease conditions. Studies have shown that this compound exhibits potent anti-inflammatory, anti-tumor, and anti-microbial activity. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. This compound has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Formule moléculaire |
C11H16N2O3 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C11H16N2O3/c14-11(9-13-3-6-15-7-4-13)12-8-10-2-1-5-16-10/h1-2,5H,3-4,6-9H2,(H,12,14) |
Clé InChI |
BDPRAOGKVQBNAT-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NCC2=CC=CO2 |
SMILES canonique |
C1COCCN1CC(=O)NCC2=CC=CO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)

![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)
![N-[(2S,3R,4R,5S,6R)-2-(4-acetylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B241728.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)

![Diethyl 5-{[(2-bromo-4-methylphenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B241759.png)
